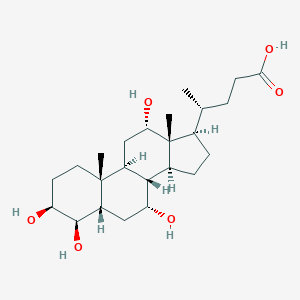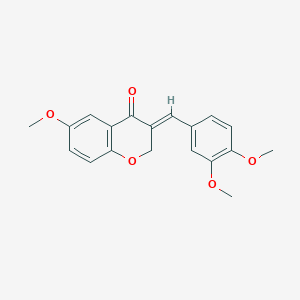
Annomontacin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Annomontacin is a bioactive compound belonging to the class of annonaceous acetogenins, which are naturally occurring polyketides found in the Annonaceae family. These compounds are known for their potent cytotoxic properties and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of annomutacin involves several steps, starting from simple organic molecules. The process typically includes the formation of a polyketide chain, followed by cyclization and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of annomutacin is primarily achieved through extraction from natural sources, such as the seeds and leaves of Annona muricata. The extraction process involves solvent extraction, followed by purification using techniques like high-performance liquid chromatography. Advances in biotechnological methods, such as microbial fermentation, are also being explored to produce annomutacin on a larger scale .
化学反应分析
Types of Reactions
Annomontacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in annomutacin, potentially altering its cytotoxic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions include various annomutacin derivatives with altered functional groups, which can exhibit different biological activities and potential therapeutic applications .
科学研究应用
Chemistry: Annomontacin serves as a model compound for studying the synthesis and reactivity of polyketides.
Biology: Research has shown that annomutacin exhibits potent cytotoxic effects against various cancer cell lines, making it a promising candidate for anticancer drug development.
Medicine: this compound’s ability to induce apoptosis in cancer cells has led to its investigation as a potential chemotherapeutic agent.
Industry: The antimicrobial properties of annomutacin make it a valuable compound for developing natural preservatives and antimicrobial agents
作用机制
Annomontacin exerts its effects primarily through the inhibition of mitochondrial complex I, leading to the disruption of cellular energy production. This inhibition results in the induction of apoptosis in cancer cells. The molecular targets of annomutacin include key proteins involved in the mitochondrial electron transport chain, which are crucial for cellular respiration and energy production .
相似化合物的比较
Similar Compounds
Annomontacin is part of a larger group of annonaceous acetogenins, which include compounds like annonacin, annomuricin, and this compound. These compounds share similar structural features and biological activities.
Uniqueness
What sets annomutacin apart from other similar compounds is its unique combination of functional groups, which contribute to its potent cytotoxic properties. Additionally, annomutacin has shown a higher selectivity towards cancer cells compared to other acetogenins, making it a more promising candidate for therapeutic applications .
Conclusion
This compound is a remarkable compound with significant potential in various scientific and industrial fields. Its unique chemical structure and potent biological activities make it a valuable subject of study for researchers aiming to develop new therapeutic agents and industrial applications.
属性
CAS 编号 |
137550-92-6 |
|---|---|
分子式 |
C11H9FN2OS |
分子量 |
624.9 g/mol |
IUPAC 名称 |
2-methyl-4-[2,8,15-trihydroxy-15-[5-(1-hydroxytridecyl)oxolan-2-yl]pentadecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-10-11-18-23-33(40)35-25-26-36(44-35)34(41)24-19-13-12-15-20-31(38)21-16-14-17-22-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3 |
InChI 键 |
ALYPJDVVTYTPDW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Key on ui other cas no. |
170900-29-5 |
同义词 |
annomontacin cis-annomontacin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B238471.png)
![N-{4-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B238476.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)
![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B238515.png)




